RMM-46 Demonstrates >40-Fold Selectivity for RSK2 Over NEK2 and >180-Fold Over PLK1 in Head-to-Head Kinase Assays
In a direct head-to-head comparison under identical assay conditions, RMM-46 (compound 12) exhibits profound selectivity for wild-type RSK2 relative to two off-target kinases, NEK2 and PLK1. The selectivity index, calculated as the fold-difference in IC50 values, demonstrates a >44-fold preference for RSK2 over NEK2 and a >183-fold preference over PLK1 [1].
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | RSK2 IC50 = 12 nM; NEK2 IC50 = 530 nM; PLK1 IC50 = 2,200 nM |
| Comparator Or Baseline | Assayed simultaneously against wild-type RSK2, NEK2, and PLK1 |
| Quantified Difference | RSK2 vs NEK2: 44.2-fold selectivity; RSK2 vs PLK1: 183.3-fold selectivity |
| Conditions | In vitro kinase activity assay in the presence of 0.1 mM ATP and 10 mM glutathione (GSH) |
Why This Matters
This quantitative selectivity profile defines the experimental window for RSK2-specific signaling studies, minimizing confounding effects from NEK2/PLK1 inhibition that plague less selective compounds.
- [1] Miller RM, Paavilainen VO, Krishnan S, Serafimova IM, Taunton J. Electrophilic fragment-based design of reversible covalent kinase inhibitors. J Am Chem Soc. 2013 Apr 10;135(14):5298-301. Table 2. doi: 10.1021/ja401221b. View Source
